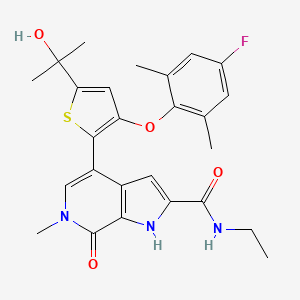
Bet-IN-10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bet-IN-10: is a compound known for its role as a BET inhibitor with significant anticancer properties. BET inhibitors target bromodomain and extraterminal (BET) proteins, which are epigenetic readers that regulate gene expression. This compound has shown promising results in inhibiting the growth of cancer cells, particularly in the MV4-11 cell line .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bet-IN-10 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound follows standard protocols for the synthesis of small-molecule inhibitors. This includes large-scale chemical synthesis, purification, and quality control processes to ensure the compound meets the required specifications for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions
Bet-IN-10 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to yield different reduced forms.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives with different functional groups, while reduction may produce reduced forms with altered chemical properties .
Scientific Research Applications
Bet-IN-10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of BET proteins in gene regulation and epigenetics.
Biology: Investigated for its effects on cell growth, differentiation, and apoptosis in various cell lines.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers, particularly those involving overexpression of BET proteins.
Industry: Utilized in the development of new BET inhibitors and related compounds for research and drug development
Mechanism of Action
Bet-IN-10 exerts its effects by inhibiting BET proteins, specifically BRD4, which is a key regulator of transcription factors. By displacing BRD4 from super-enhancer regions, this compound disrupts the transcription of genes involved in cancer cell growth and survival. This leads to reduced proliferation and increased apoptosis of cancer cells .
Comparison with Similar Compounds
Bet-IN-10 is unique among BET inhibitors due to its specific chemical structure and potency. Similar compounds include:
JQ1: Another BET inhibitor with a similar mechanism of action but different chemical structure.
OTX015: A BET inhibitor with clinical activity in hematologic malignancies.
TEN-010: Structurally related to JQ1 and under clinical evaluation for solid tumors and hematologic malignancies
This compound stands out due to its high potency and specific targeting of BET proteins, making it a valuable tool in both research and potential therapeutic applications.
Properties
Molecular Formula |
C26H28FN3O4S |
|---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
N-ethyl-4-[3-(4-fluoro-2,6-dimethylphenoxy)-5-(2-hydroxypropan-2-yl)thiophen-2-yl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide |
InChI |
InChI=1S/C26H28FN3O4S/c1-7-28-24(31)18-10-16-17(12-30(6)25(32)21(16)29-18)23-19(11-20(35-23)26(4,5)33)34-22-13(2)8-15(27)9-14(22)3/h8-12,29,33H,7H2,1-6H3,(H,28,31) |
InChI Key |
HYBLMPANOUSNGK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC2=C(N1)C(=O)N(C=C2C3=C(C=C(S3)C(C)(C)O)OC4=C(C=C(C=C4C)F)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


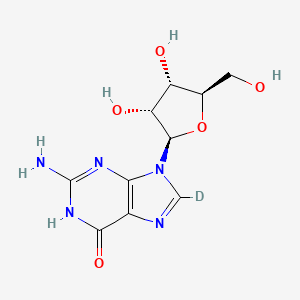
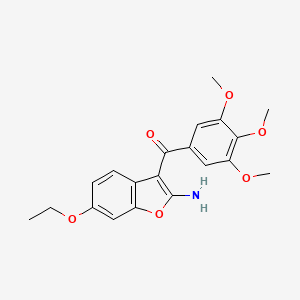
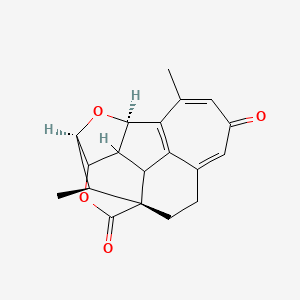

![9-[(1R,9R,10R,18R)-17-(6-aminopurin-9-yl)-9,18-difluoro-3,12-dihydroxy-3-oxo-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B12406391.png)
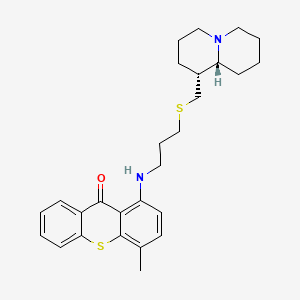
![1-[(2R,5R)-5-(diethylaminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406399.png)

![N-[2-[4-[[3-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]cyclobutyl]oxypropyl-methylamino]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B12406416.png)
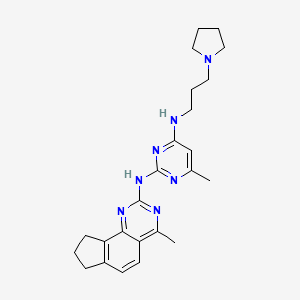
![1-Hydroxy-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one](/img/structure/B12406441.png)


![N-[9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B12406474.png)
